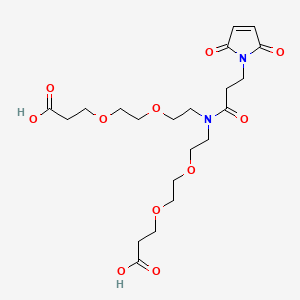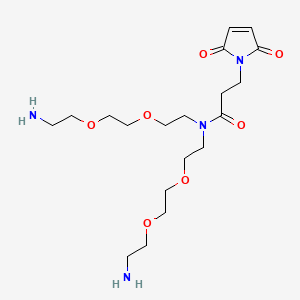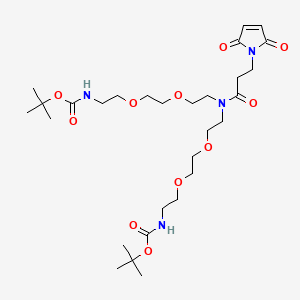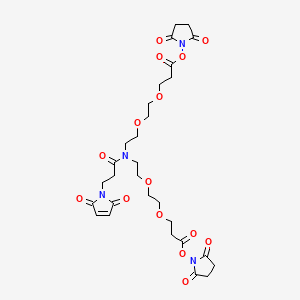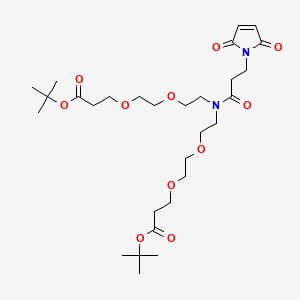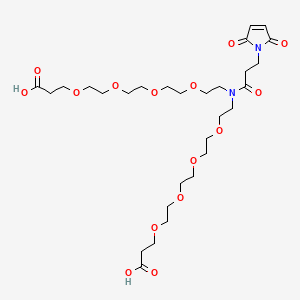
NSC-45576
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC-45576 is an inhibitor of CREB-CRE interaction.
科学的研究の応用
Enhanced Selective Gene Delivery to Neural Stem Cells
Neural stem cells (NSCs) are crucial for neural development and brain function, making them vital targets for gene and cell replacement therapies. A novel adeno-associated virus variant, AAV r3.45, has shown efficient and selective transduction of adult NSCs both in vitro and in vivo. This enables preferential modulation of adult NSCs in the hippocampus, offering significant potential for advancing investigations of adult neurogenesis (Kotterman, Vazin, & Schaffer, 2015).
Neoliberalism and Indigenous Knowledge in Māori Health Research
The "National Science Challenges" (NSC) in New Zealand, a restructuring of national scientific research funding, exemplifies the commercial applications of scientific knowledge. This study investigates NSC's impact on indigenous Māori health research, revealing tactics to acknowledge cultural diversity while marginalizing Māori participation. Māori health researchers have strategically appropriated NSC rhetoric to contest neoliberal multiculturalism and assert the validity of culturally distinctive knowledge (Prussing & Newbury, 2016).
p57 Controls Adult Neural Stem Cell Quiescence
The cyclin-dependent kinase inhibitor p57kip2 (p57) is essential for maintaining NSC quiescence. This study suggests that reducing p57 in NSCs contributes to the abrogation of NSC quiescence triggered by neurogenic stimuli. Long-term deletion of p57 led to NSC exhaustion and impaired neurogenesis in aged mice, highlighting the significance of p57 in short-term and long-term modulation of neurogenesis (Furutachi, Matsumoto, Nakayama, & Gotoh, 2013).
Neural Stem Cells: Generating and Regenerating the Brain
NSCs have revolutionized neuroscience research, proving the regenerative capacity of the nervous system. They are pivotal in generating, repairing, and altering nervous system function. Advances in reprogramming technology and the use of human somatic cell-derived NSCs could lead to novel therapies for neurological diseases (Gage & Temple, 2013).
Neural Stem Cell Systems: Physiological Players or In Vitro Entities?
This review compares various NSC systems, emphasizing their physiological relevance and relationship to endogenous NSCs. A comprehensive understanding of these systems is crucial for controlling NSC fate and functional integration following transplantation, which could enhance regenerative efforts in injury or disease (Conti & Cattaneo, 2010).
Biphasic Electrical Currents Stimulation for Neural Stem Cells
Biphasic electrical currents (BECs) can significantly increase the proliferation and neuronal differentiation of fetal NSCs. This method holds promise for the development of strategies employing NSCs in treating neurodegenerative diseases like Alzheimer's and Parkinson's (Chang et al., 2011).
Efficient CRISPR/Cas9-assisted Gene Targeting in Neural Stem Cells
This study showcases the potential of CRISPR/Cas9 technology for gene targeting in mammalian NSC lines. It demonstrates successful genetic manipulations including targeted transgene insertion, biallelic knockout, and engineering of glioma mutations, enhancing the possibilities for functional genetic analysis in mammalian NSCs (Bressan et al., 2017).
Neural Stem Cells and Cell Replacement Therapy
This review focuses on the relationship between NSC specification and differentiation, discussing strategies to direct NSCs towards specific neurons or glia. This understanding is crucial for clinical application of NSCs in cell-replacement therapy for neurological disorders (Bithell & Williams, 2005).
特性
CAS番号 |
1414586-62-1 |
|---|---|
製品名 |
NSC-45576 |
分子式 |
C20H14N2O4S |
分子量 |
378.4 |
IUPAC名 |
(E)-5-((2-Hydroxynaphthalen-1-yl)diazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-19-11-8-13-4-1-2-6-17(13)20(19)22-21-18-7-3-5-14-12-15(27(24,25)26)9-10-16(14)18/h1-12,23H,(H,24,25,26)/b22-21+ |
InChIキー |
COUYJSSQPKTVIQ-QURGRASLSA-N |
SMILES |
O=S(C1=CC=C2C(/N=N/C3=C4C=CC=CC4=CC=C3O)=CC=CC2=C1)(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC45576; NSC 45576; NSC-45576 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



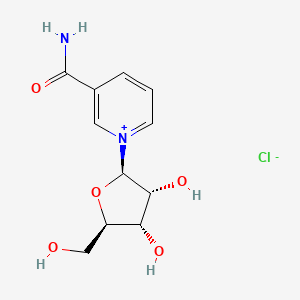
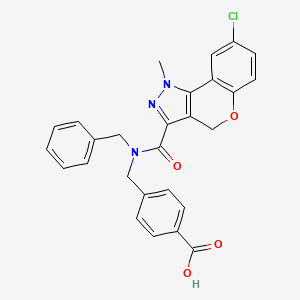
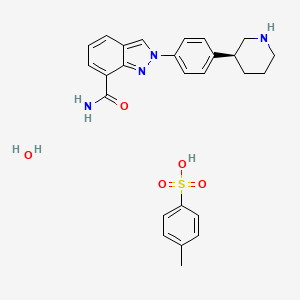
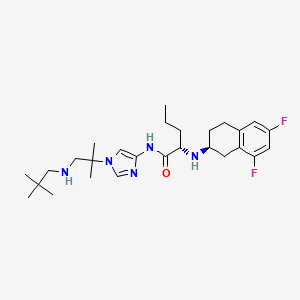
![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)
